molecular formula C13H17N3O4S B2395362 7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-53-3

7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2395362
CAS No.: 898431-53-3
M. Wt: 311.36
InChI Key: WZGAWSQJKKRCCV-UHFFFAOYSA-N
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Description

7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound based on the 7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide scaffold, which is a structure of significant interest in medicinal chemistry for the development of novel therapeutic agents . Compounds within this chemical class have been identified as promising non-covalent inhibitors of the immunoproteasome, a specialized proteolytic complex expressed in immune cells . The immunoproteasome is a validated target for the treatment of hematological malignancies, autoimmune diseases, and various inflammatory conditions . Research into similar analogs has shown that these molecules can selectively target the β1i and/or β5i catalytic subunits of the immunoproteasome, inhibiting their activity through a reversible mechanism that may offer advantages over covalent inhibitors by potentially reducing off-target effects and toxicity . The structure-activity relationship (SAR) of this scaffold indicates that modifications to the carboxamide substituent, such as the 3-isopropoxypropyl group in this compound, are critical for modulating binding affinity, selectivity, and physicochemical properties . As a key intermediate, this compound is valuable for further chemical exploration and optimization in drug discovery campaigns . It serves as a crucial building block for researchers aiming to develop new chemical entities with anti-inflammatory, immunomodulatory, or anticancer properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-hydroxy-5-oxo-N-(3-propan-2-yloxypropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-8(2)20-6-3-4-14-10(17)9-11(18)15-13-16(12(9)19)5-7-21-13/h5,7-8,18H,3-4,6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGAWSQJKKRCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the physiological environment (e.g., pH, temperature), the presence of other molecules that can interact with the compound, and the specific cellular context in which the compound is acting.

: Source

Biological Activity

7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 898431-53-3) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C13H17N3O4SC_{13}H_{17}N_{3}O_{4}S with a molecular weight of 311.36 g/mol. The compound features a thiazolo-pyrimidine core structure, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₇N₃O₄S
Molecular Weight311.36 g/mol
CAS Number898431-53-3
SMILES RepresentationCC(C)OCCCNC(=O)c1c(O)nc2sccn2c1=O

The exact mechanisms through which 7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its biological effects are still under investigation. However, several hypotheses based on its structural properties suggest possible interactions with key biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
  • Antioxidant Activity : Some studies suggest that thiazolo-pyrimidine derivatives possess antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Activity

In vitro studies have indicated that compounds with similar structures to 7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant anticancer activity. For example, a related thiazolo-pyrimidine compound demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a thiazolo-pyrimidine derivative similar to 7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide on human leukemia cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial activity of thiazolo-pyrimidines, researchers tested a series of derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Substituent at N6-Carboxamide Key Functional Groups/Modifications Impact on Properties Source
7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) 3-isopropoxypropyl Hydroxy (C7), oxo (C5), ether (N-substituent) Enhanced hydrogen bonding (hydroxy), moderate lipophilicity (isopropoxypropyl), and metabolic stability (ether linkage). N/A
N,N’-(Disulfanediylbis(ethane-2,1-diyl))bis(5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) (Di-S54) Dimeric disulfide-linked Disulfide bridge, dihydrothiazole Increased molecular weight and potential for cross-linking; dihydrothiazole reduces ring aromaticity, affecting electronic properties.
7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 1-methoxypropan-2-yl Methoxypropyl substituent Shorter ether chain compared to target compound; may improve solubility but reduce steric hindrance.
7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 2-methoxyethyl Methyl (C3), methoxyethyl Methyl at C3 increases lipophilicity; methoxyethyl chain may enhance solubility but shorten metabolic half-life.
5-oxo-N-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Propyl No hydroxy group at C7 Reduced hydrogen bonding capacity; simpler alkyl chain may decrease steric effects but limit target specificity.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Phenyl, 4-methoxyphenyl Dihydrothiazole, aromatic substituents Aromatic groups enhance hydrophobic interactions; dihydrothiazole alters ring conformation and rigidity.

Physicochemical and Pharmacokinetic Insights

  • Hydrogen Bonding: The hydroxy group at C7 in the target compound distinguishes it from analogs lacking this moiety (e.g., ).
  • Substituent Effects: The 3-isopropoxypropyl chain balances lipophilicity and solubility compared to shorter chains (e.g., methoxyethyl in ) or non-ether substituents (e.g., propyl in ). Ether linkages generally improve metabolic stability over esters or alkyl groups.
  • Ring Modifications : Saturation in the thiazole ring (e.g., dihydrothiazole in ) reduces aromaticity, altering electron distribution and conformational flexibility. The target’s fully unsaturated core likely enhances planar rigidity, favoring π-π stacking interactions.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those described for analogs, such as cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyls, followed by functionalization of the carboxamide group .
  • Crystallographic Data : Structural analogs (e.g., ) reveal that substituents significantly influence crystal packing via hydrogen bonding (e.g., C–H···O interactions) and van der Waals forces. The target’s hydroxy and ether groups are expected to promote stable crystal lattices.
  • Drug Design Considerations : The 3-isopropoxypropyl group in the target compound offers a strategic balance between steric bulk and solubility, making it a promising candidate for further optimization in lead development.

Q & A

Basic: What are the optimal synthetic routes for 7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves coupling the thiazolo[3,2-a]pyrimidine core with the 3-isopropoxypropylamine sidechain. Key steps include:

  • Precursor Preparation : Start with ethyl 7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (synthesized via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions) .
  • Amide Coupling : Use carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous DMF or THF at 0–25°C to attach the 3-isopropoxypropylamine moiety. Monitor progress via TLC or HPLC .
  • Yield Optimization : Adjust solvent polarity (e.g., switch from DCM to DMF for better solubility) and temperature (reflux vs. room temperature) to minimize side products. Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) is critical .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize the compound’s geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level to determine electrostatic potential surfaces and frontier molecular orbitals, which predict reactivity and binding affinity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2, kinases). Prepare protein structures (PDB: 5KIR) by removing water molecules and adding polar hydrogens. Validate docking protocols with co-crystallized ligands (RMSD < 2.0 Å) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds, hydrophobic contacts, and RMSD of the ligand-protein complex .

Basic: What spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

  • NMR : Acquire 1H^1H- and 13C^{13}C-NMR spectra in DMSO-d6 to confirm substituent integration and J-coupling patterns (e.g., thiazole H-2 at δ 7.8–8.2 ppm) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: MeOH/CHCl3). Resolve the structure at 100 K using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine with SHELXL-2018 to R-factor < 0.05 .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, NH bend at 1540 cm⁻¹) .

Advanced: How do structural modifications (e.g., substituent variation) impact its pharmacokinetic profile?

Methodological Answer:

  • LogP Assessment : Replace the 3-isopropoxypropyl group with shorter alkoxy chains (e.g., ethoxy) to reduce LogP from 3.2 to 2.5, enhancing aqueous solubility (measured via shake-flask method) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Introducing electron-withdrawing groups (e.g., -CF3) reduces CYP450-mediated oxidation .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. Bulky substituents (e.g., tert-butyl) increase binding to albumin (>95%), lowering free drug concentration .

Basic: What are the best practices for validating analytical methods (e.g., HPLC) to quantify this compound in biological matrices?

Methodological Answer:

  • HPLC Method Development : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase A (0.1% formic acid in H2O) and B (0.1% formic acid in MeOH). Optimize gradient elution (30–70% B over 15 min) for baseline separation (resolution > 1.5) .
  • Validation Parameters :
    • Linearity : R² ≥ 0.99 over 1–100 µg/mL.
    • Recovery : >85% in spiked plasma (PPT extraction with acetonitrile).
    • LOQ : 0.5 µg/mL (S/N > 10) .

Advanced: How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

  • Source Analysis : Compare solvent systems (e.g., DMSO vs. PBS) and temperature (25°C vs. 37°C). Use Hansen solubility parameters to identify outliers .
  • Standardized Protocols : Adopt USP <1236> guidelines for equilibrium solubility measurements. For example, agitate saturated solutions for 24 hr at 25°C and filter (0.22 µm) before UV-Vis quantification .
  • Molecular Dynamics : Simulate solvation free energy in explicit solvents (e.g., water, ethanol) to reconcile experimental vs. computational data .

Basic: What are the stability challenges under physiological conditions, and how can they be mitigated?

Methodological Answer:

  • pH Stability : Perform forced degradation studies (HCl/NaOH, 0.1 M, 70°C). The compound degrades at pH < 3 (hydrolysis of the amide bond), requiring enteric coating for oral delivery .
  • Photostability : Expose to ICH Q1B conditions (1.2 million lux-hr). Use amber glass vials and antioxidants (e.g., BHT) to prevent radical-mediated decomposition .

Advanced: What in vitro/in vivo models are suitable for evaluating its anti-inflammatory activity?

Methodological Answer:

  • In Vitro :
    • COX-2 Inhibition : Use a fluorometric assay (Cayman Chemical) with IC50 determination (compare to celecoxib) .
    • LPS-Stimulated Macrophages : Measure TNF-α suppression in RAW 264.7 cells via ELISA .
  • In Vivo :
    • Carrageenan-Induced Paw Edema : Administer 10–50 mg/kg orally to Sprague-Dawley rats; quantify edema reduction at 4 hr post-induction .

Basic: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with variations at the 7-hydroxy (e.g., 7-methoxy) and 3-isopropoxypropyl (e.g., 3-ethoxypropyl) positions .
  • Bioactivity Testing : Screen against kinase panels (e.g., Eurofins) and assess IC50 shifts. For example, replacing isopropoxy with cyclopropoxy increases PI3Kα inhibition by 3-fold .

Advanced: What strategies improve bioavailability without compromising activity?

Methodological Answer:

  • Prodrug Design : Convert the 7-hydroxy group to a phosphate ester (solubility increases 10-fold in PBS) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm, PDI < 0.2) for sustained release (80% payload released over 72 hr in PBS) .

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